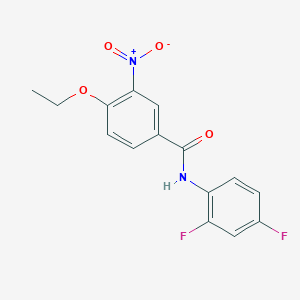
N-(2,4-difluorophenyl)-4-ethoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-4-ethoxy-3-nitrobenzamide, commonly known as DFN-15, is a novel small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the class of benzamide derivatives and has been found to exhibit anti-cancer properties.
Applications De Recherche Scientifique
DFN-15 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DFN-15 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DFN-15 has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Mécanisme D'action
DFN-15 exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, DFN-15 destabilizes its client proteins, leading to their degradation and ultimately, the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
DFN-15 has been found to have minimal toxicity towards normal cells, suggesting its potential as a selective anti-cancer agent. In addition, DFN-15 has been shown to decrease the expression of various proteins involved in cancer cell growth and survival, including AKT, ERK, and STAT3. DFN-15 has also been found to increase the expression of proteins involved in apoptosis, such as Bax and caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DFN-15 is its high selectivity towards cancer cells, which reduces the risk of toxicity towards normal cells. In addition, DFN-15 has been found to exhibit synergistic effects when used in combination with other anti-cancer agents, suggesting its potential as a combination therapy. However, one of the limitations of DFN-15 is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
For research on DFN-15 include the development of more efficient synthesis methods, the evaluation of its pharmacokinetics and pharmacodynamics, and the identification of biomarkers that can predict its efficacy in cancer patients. In addition, the potential of DFN-15 as a combination therapy with other anti-cancer agents should be explored further.
Conclusion:
DFN-15 is a novel small-molecule inhibitor that has shown promising results in preclinical studies for its anti-cancer properties. Its high selectivity towards cancer cells and potential as a combination therapy make it a promising candidate for further research and development.
Méthodes De Synthèse
DFN-15 can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with ethyl 4-chloro-3-nitrobenzoate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, DFN-15, is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-2-23-14-6-3-9(7-13(14)19(21)22)15(20)18-12-5-4-10(16)8-11(12)17/h3-8H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGAZUJOYLGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)

![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)




![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)


